molecular formula C16H25NO B13222470 (1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol

(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol

Cat. No.: B13222470
M. Wt: 247.38 g/mol
InChI Key: LFCXMVZNXRQLRD-UHFFFAOYSA-N
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Description

(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol is an organic compound with the molecular formula C16H25NO and a molecular weight of 247.38 g/mol . This compound is characterized by a cyclobutyl ring attached to a methanol group, with an amino group and a propan-2-yl-substituted phenyl group attached to the ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol typically involves multi-step organic reactions. One common method involves the reaction of cyclobutylmethanol with 2-amino-1-[4-(propan-2-yl)phenyl]ethyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-{2-Amino-1-[4-(methyl)phenyl]ethyl}cyclobutyl)methanol
  • (1-{2-Amino-1-[4-(ethyl)phenyl]ethyl}cyclobutyl)methanol
  • (1-{2-Amino-1-[4-(propyl)phenyl]ethyl}cyclobutyl)methanol

Uniqueness

(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This can result in distinct reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

[1-[2-amino-1-(4-propan-2-ylphenyl)ethyl]cyclobutyl]methanol

InChI

InChI=1S/C16H25NO/c1-12(2)13-4-6-14(7-5-13)15(10-17)16(11-18)8-3-9-16/h4-7,12,15,18H,3,8-11,17H2,1-2H3

InChI Key

LFCXMVZNXRQLRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)C2(CCC2)CO

Origin of Product

United States

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